molecular formula C19H20ClNO B12418548 Ecopipam-d4

Ecopipam-d4

Cat. No.: B12418548
M. Wt: 317.8 g/mol
InChI Key: DMJWENQHWZZWDF-FPKNWISESA-N
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Description

Ecopipam-d4 is a deuterated form of ecopipam, a first-in-class dopamine-1 receptor antagonist. Ecopipam is primarily being investigated for its potential in treating neurological and psychiatric conditions such as Tourette Syndrome, Lesch-Nyhan Disease, and Restless Legs Syndrome . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ecopipam-d4 involves the incorporation of deuterium atoms into the molecular structure of ecopipam. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process would require specialized equipment to handle deuterium gas and deuterated solvents safely.

Chemical Reactions Analysis

Types of Reactions

Ecopipam-d4, like its parent compound, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ecopipam-d4 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ecopipam. Its applications include:

Mechanism of Action

Ecopipam-d4, like ecopipam, acts as a selective antagonist of the dopamine-1 receptor. By blocking the actions of dopamine at this receptor, this compound can modulate neurotransmission in the central nervous system. This mechanism is particularly relevant in conditions like Tourette Syndrome, where dopamine dysregulation is implicated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ecopipam-d4

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and half-life compared to non-deuterated compounds, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C19H20ClNO

Molecular Weight

317.8 g/mol

IUPAC Name

(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1/i2D,3D,4D,5D

InChI Key

DMJWENQHWZZWDF-FPKNWISESA-N

Isomeric SMILES

[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])N(CCC4=CC(=C(C=C34)O)Cl)C)[2H])[2H]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl

Origin of Product

United States

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